2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide
Description
2-(6-Methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a synthetic acetamide derivative featuring a benzofuran moiety and a piperidine sulfonamide group. The piperidin-1-ylsulfonyl group is a common pharmacophore in sulfonamide-based therapeutics, often linked to anti-inflammatory, analgesic, or antiviral activities .
Properties
Molecular Formula |
C22H24N2O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
2-(6-methyl-1-benzofuran-3-yl)-N-(4-piperidin-1-ylsulfonylphenyl)acetamide |
InChI |
InChI=1S/C22H24N2O4S/c1-16-5-10-20-17(15-28-21(20)13-16)14-22(25)23-18-6-8-19(9-7-18)29(26,27)24-11-3-2-4-12-24/h5-10,13,15H,2-4,11-12,14H2,1H3,(H,23,25) |
InChI Key |
UQJYVYGURXDYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Methyl Group: Methylation reactions are used to introduce the methyl group at the desired position on the benzofuran ring.
Attachment of the Piperidine Sulfonyl Group: This step involves sulfonylation reactions, where the piperidine ring is introduced and attached to the benzofuran structure.
Formation of the Acetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits significant biological activities, particularly in the fields of antimicrobial, anticancer, and enzyme inhibition. Below are detailed findings from various studies:
Antimicrobial Activity
- Antibacterial Effects : The compound has demonstrated potent antibacterial properties against several Gram-positive and Gram-negative bacteria. For instance, its effectiveness was evaluated using the agar well diffusion method, showing significant zones of inhibition comparable to standard antibiotics .
- Antifungal Properties : Studies have also reported antifungal activity against common pathogens such as Candida albicans and Aspergillus flavus. The compound's efficacy was assessed through poisoned food techniques, revealing promising results .
Anticancer Potential
The compound's anticancer activity has been investigated, with findings suggesting it may inhibit cancer cell proliferation. In vitro studies indicated that it could induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes involved in disease processes:
- Acetylcholinesterase Inhibition : This activity is relevant for treating conditions such as Alzheimer's disease. The compound's ability to inhibit acetylcholinesterase suggests it may enhance cholinergic transmission .
- α-Glucosidase Inhibition : This is particularly important for managing Type 2 diabetes mellitus by slowing carbohydrate absorption. The compound's inhibitory effects on α-glucosidase were confirmed through enzyme assays .
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
Mechanism of Action
The mechanism of action of 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Pharmacological Activity: Analgesic and Anti-Inflammatory Profiles
Key Analogs :
- N-[4-[(4-Methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) : Exhibited analgesic activity comparable to paracetamol, attributed to its piperazinyl sulfonamide group .
- N-(4-(Piperazin-1-ylsulfonyl)phenyl)acetamide (37): Demonstrated anti-hypernociceptive activity in inflammatory pain models .
Comparison: The target compound replaces the piperazine or diethyl groups in analogs 35–37 with a benzofuran ring. However, the absence of direct activity data for the benzofuran analog limits conclusive comparisons.
Structural Modifications and Physical Properties
Key Analogs (From ) :
| Compound ID | Substituent on Acetamide Backbone | Melting Point (°C) | Key Spectral Features (IR) |
|---|---|---|---|
| 5e (4-Bromophenylamino) | 4-Bromophenylamino | 84–86 | NH (3320 cm⁻¹), C=O (1680 cm⁻¹) |
| 5h (4-Nitrophenylamino) | 4-Nitrophenylamino | 108–110 | NH (3290 cm⁻¹), C=O (1675 cm⁻¹) |
| Target Compound | 6-Methylbenzofuran-3-yl | Not reported | Data unavailable |
Insights :
- Electron-withdrawing groups (e.g., nitro in 5h) increase melting points compared to bromo-substituted analogs (5e). The benzofuran group, a fused heterocycle with a methyl substituent, likely raises the melting point due to enhanced molecular rigidity and van der Waals interactions.
- IR spectra of analogs show consistent NH and C=O stretches, suggesting similar hydrogen-bonding capabilities. The benzofuran’s aromatic C-O-C stretch (expected ~1250 cm⁻¹) would differentiate its spectral profile .
Antimicrobial and Antiviral Potential
Key Analog :
- 2-((5-Cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide (M2): Evaluated for antimicrobial activity, leveraging the thiopyrimidine moiety .
Comparison: The target compound lacks the thiopyrimidine group but retains the piperidinyl sulfonamide backbone. This structural divergence suggests differing mechanisms of action; M2’s thioether and cyano groups may enhance metal-binding or redox activity, whereas the benzofuran in the target compound could prioritize interactions with hydrophobic enzyme pockets.
Crystallographic and Conformational Analysis
Biological Activity
The compound 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₃₁N₃O₃S
- CAS Number : [To be determined]
The compound features a benzofuran moiety, which is known for its diverse biological activities, and a piperidine sulfonamide group that may enhance its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated potent cytotoxicity against various cancer cell lines, including A-431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells, with IC50 values lower than those of established chemotherapeutics like doxorubicin .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A-431 | < 5 | |
| Compound B | Jurkat | < 10 | |
| 2-(6-methyl-1-benzofuran-3-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide | TBD | TBD | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the sulfonamide group is often linked to enhanced antibacterial activity due to its ability to inhibit bacterial folate synthesis .
Table 2: Antimicrobial Activity Overview
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures often act as enzyme inhibitors, which can disrupt critical metabolic pathways in cancer cells or bacteria.
- Induction of Apoptosis : Some studies suggest that benzofuran derivatives induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
- Antioxidant Properties : The presence of certain functional groups may confer antioxidant properties, helping to mitigate oxidative stress in cells .
Case Study 1: Anticancer Efficacy
A study involving a structurally similar compound demonstrated a significant reduction in tumor size in xenograft models when administered at doses correlating with in vitro IC50 values. The study highlighted the importance of the benzofuran moiety in enhancing anticancer efficacy through targeted delivery mechanisms.
Case Study 2: Antimicrobial Effectiveness
Another investigation focused on the antimicrobial properties of compounds related to our target molecule. It was found that modifications to the piperidine ring significantly altered the MIC against various bacterial strains, suggesting that structure-activity relationships (SAR) play a crucial role in determining efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
